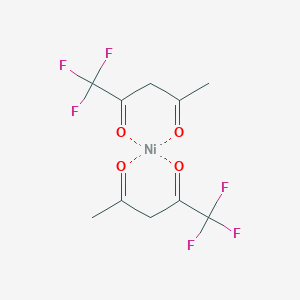

Nickel;1,1,1-trifluoropentane-2,4-dione

Description

Significance of β-Diketones as Chelating Ligands in Coordination Chemistry

β-Diketones are a significant class of organic compounds in coordination chemistry, primarily functioning as bidentate chelating ligands. prochemonline.com Their ability to coordinate to a metal ion through two oxygen atoms results in the formation of a stable six-membered chelate ring. prochemonline.comwikipedia.org This chelation is crucial for the formation of stable metal complexes, and the proximity of the carbonyl groups is essential for this process to occur. acs.org Complexes derived from the acetylacetonate (B107027) anion (acac) are typically soluble in organic solvents and are known for their stability and volatility. prochemonline.com These properties have led to their widespread use in various applications, including as catalysts, precursors for the synthesis of metal oxide thin films and nanomaterials, and as "shift reagents" in NMR spectroscopy. prochemonline.com The versatility of β-diketones is further demonstrated by their ability to form complexes with a wide array of metal ions, including iron (III). nih.gov

The Role of Halogenation, particularly Fluorination, in Modifying Ligand Properties

The properties of metal β-diketonate complexes can be significantly altered by modifying the substituents on the ligand backbone. nih.gov Halogenation, and particularly fluorination, has proven to be a powerful tool for tuning these properties. The introduction of fluorine atoms, often as part of a trifluoromethyl group, can increase the volatility and solubility of the resulting metal complexes. mdpi.com This enhanced volatility is a key advantage for applications such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), as it allows for the efficient transport of the precursor in the gas phase. nih.govmdpi.commdpi.com Fluorination can decrease intermolecular interactions, which in turn lowers the sublimation temperature of the complexes. mdpi.com Furthermore, the presence of fluorine can lead to unique structural features, such as enabling simple mononuclear complexes to act as host materials for the encapsulation of guest molecules. researchgate.net

The trifluoromethyl (-CF3) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its strong inductive effect significantly influences the electronic properties of the ligand and, consequently, the reactivity of the metal complex. nih.gov The high electronegativity of the fluorine atoms in the -CF3 group makes it a powerful electron-withdrawing substituent. mdpi.com This effect can raise the oxidation potentials of the corresponding metal complexes. lehigh.eduacs.org For instance, the substitution of a methyl group with a trifluoromethyl group has been shown to increase the oxidation potential of copper and nickel complexes significantly. lehigh.eduacs.org The electron-withdrawing nature of the -CF3 group is even stronger than that of a single fluorine atom and can enhance electrostatic interactions and hydrogen bonding capabilities. mdpi.comchemrxiv.org

Overview of Nickel(II) Coordination Chemistry with Oxygen-Donor Ligands

Nickel(II), with its d8 electron configuration, exhibits a rich and varied coordination chemistry, readily forming complexes with a range of ligands, including those with oxygen donor atoms. prochemonline.com These complexes can adopt various geometries, such as octahedral and square planar. wikipedia.orgias.ac.in For example, nickel(II) acetylacetonate can exist as a trimeric species, but reacts with water to form a monomeric, octahedral dihydrate adduct, [Ni(acac)2(H2O)2]. wikipedia.org Nickel(II) can form high- and low-spin five-coordinate complexes with ligands containing oxygen donors. acs.org The coordination environment around the nickel(II) center is often a distorted octahedron, as seen in complexes with thiosemicarbazone ligands containing an ONS donor set. ias.ac.in While metalloenzymes that activate dioxygen typically contain iron, copper, or manganese, recent studies have highlighted the potential of nickel complexes in this area, sparking further exploration into their reactivity. digitellinc.com

Research Scope and Objectives Pertaining to Nickel(II) 1,1,1-Trifluoropentane-2,4-dionate

This article focuses specifically on the chemical compound Nickel(II) 1,1,1-trifluoropentane-2,4-dionate, also known as nickel(II) trifluoroacetylacetonate. strem.com The primary objective is to provide a detailed examination of its synthesis, spectroscopic properties, crystal structure, and thermal behavior. The research into this compound, with the chemical formula C10H8F6NiO4, is driven by the unique properties imparted by the fluorinated ligand. nist.gov A key area of interest is its application as a precursor in MOCVD for the deposition of nickel-containing thin films, a use for which its volatility and thermal stability are critical. nih.gov By analyzing the specific characteristics of this complex, this work aims to contribute to the broader understanding of how ligand fluorination impacts the properties and potential applications of metal β-diketonate complexes.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel;1,1,1-trifluoropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5F3O2.Ni/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBLEPCFUAPGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F6NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14324-83-5 | |

| Record name | NSC174292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

The 1,1,1 Trifluoropentane 2,4 Dione Ligand: Synthesis, Tautomerism, and Reactivity in Coordination Contexts

Synthetic Methodologies for 1,1,1-Trifluoropentane-2,4-dione (TFAA)

1,1,1-Trifluoro-2,4-pentanedione (B1197229) is a colorless to light yellow liquid with physical properties that have been well-characterized. chemicalbook.comchembk.comsigmaaldrich.com

Interactive Table: Physical Properties of 1,1,1-Trifluoro-2,4-pentanedione

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅F₃O₂ nist.govfda.gov |

| Molar Mass | 154.09 g/mol sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 105-107 °C chembk.comsigmaaldrich.com |

| Density | 1.27 g/mL at 25 °C chembk.comsigmaaldrich.com |

The primary and most established method for synthesizing 1,1,1-trifluoro-2,4-pentanedione is the Claisen condensation. chembk.comwikipedia.org This reaction involves the condensation of an ester with a ketone. Specifically, ethyl trifluoroacetate (B77799) is reacted with acetone (B3395972) in the presence of a base to yield the desired β-diketone, TFAA. wikipedia.org This synthetic route is efficient for producing the fluorinated ligand, which is a key building block in coordination chemistry and organic synthesis. chemicalbook.com

Tautomeric Equilibria and Intramolecular Hydrogen Bonding in 1,1,1-Trifluoropentane-2,4-dione

Like other β-dicarbonyl compounds, 1,1,1-trifluoro-2,4-pentanedione exhibits keto-enol tautomerism, a dynamic equilibrium between a diketo form and two possible enol forms. researchgate.netmdpi.com However, due to the presence of the trifluoromethyl group, this equilibrium is significantly shifted.

Experimental studies using various spectroscopic techniques have confirmed that 1,1,1-trifluoro-2,4-pentanedione exists almost entirely in its enolic form. wikipedia.orgresearchgate.net Proton nuclear magnetic resonance (¹H NMR) spectroscopy of the neat liquid at 33 °C indicates that the enol form constitutes approximately 97% of the mixture. wikipedia.org Further ¹H NMR studies in a CDCl₃ solvent have identified distinct peaks corresponding to the methine proton (CH) of the enol form at 5.908 ppm and a much smaller peak for the methylene (B1212753) protons (CH₂) of the keto form at 2.883 ppm. researchgate.net Techniques such as ¹³C and ¹⁹F NMR, infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy have also been employed to investigate the keto-enol and enol-enol equilibria in nonpolar solvents, consistently showing the predominance of the chelated cis-enol forms. researchgate.net

The structure and stability of 1,1,1-trifluoro-2,4-pentanedione have been extensively investigated using theoretical methods, particularly Density Functional Theory (DFT). researchgate.netsigmaaldrich.com These computational studies focus on the two stable cis-enol conformers, which are stabilized by a six-membered chelated ring formed via an intramolecular hydrogen bond. researchgate.net DFT calculations at the B3LYP/6-311++G** level of theory have determined that the energy difference between the two stable cis-enol forms is very small, only 5.89 kJ/mol. researchgate.netnih.gov Vibrational frequency calculations and comparison with experimental IR and Raman spectra conclude that the more stable conformer, designated 2TFAA, is the dominant isomer in the equilibrium mixture. researchgate.netnih.gov

The strongly electron-withdrawing trifluoromethyl (CF₃) group plays a crucial role in determining the tautomeric equilibrium and the properties of the intramolecular hydrogen bond (IHB). researchgate.net The presence of the CF₃ group significantly shifts the equilibrium toward the enol form when compared to its non-fluorinated analog, acetylacetone (B45752). wikipedia.orgnih.gov This effect is attributed to the stabilization of the enol tautomer through hyperconjugative interactions and the destabilization of the keto tautomer by the inductive electron-withdrawing effect of the fluorine atoms. nih.gov

Interactive Table: Comparison of Enol Content in β-Diketones

| Compound | Substituent Groups | % Enol (at 33 °C, neat) |

|---|---|---|

| Acetylacetone | CH₃, CH₃ | 85% wikipedia.org |

| 1,1,1-Trifluoro-2,4-pentanedione | CF₃, CH₃ | 97% wikipedia.org |

While the CF₃ group promotes enolization, it has a weakening effect on the intramolecular hydrogen bond. researchgate.net Theoretical calculations place the IHB strength for the most stable conformer of TFAA at approximately 57 kJ/mol. researchgate.netnih.gov This is weaker than the hydrogen bond in acetylacetone but stronger than that in hexafluoroacetylacetone. researchgate.netnih.gov This trend is consistent with frequency shifts observed in vibrational spectra for the O-H stretching and bending modes. nih.gov

Interactive Table: Calculated Intramolecular Hydrogen Bond (IHB) Strength

| Compound | IHB Strength (kJ/mol) |

|---|---|

| Acetylacetone (AA) | ~66.5 researchgate.netnih.gov |

| 1,1,1-Trifluoro-2,4-pentanedione (TFAA) | ~57 researchgate.netnih.gov |

Acid-Base Properties and Deprotonation Kinetics of 1,1,1-Trifluoropentane-2,4-dione Relevant to Complex Formation

The utility of 1,1,1-trifluoro-2,4-pentanedione as a ligand in forming metal complexes, such as with nickel, is directly related to its acid-base properties. chembk.com The enolic proton is acidic and can be removed by a base to form the corresponding trifluoroacetylacetonate anion. This anion acts as a bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms.

The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the enolic proton compared to that in acetylacetone. This enhanced acidity facilitates the deprotonation step, making TFAA an effective chelating agent for a wide variety of metal ions, including lanthanides and transition metals. chembk.com The formation of stable, often volatile, metal chelates is a hallmark of this ligand, leading to its use in applications such as solvent extraction and as a precursor for the deposition of metal-containing thin films. chembk.comsigmaaldrich.com The deprotonation and subsequent chelation are the fundamental reactive properties that enable the formation of the titular compound, Nickel;1,1,1-trifluoropentane-2,4-dione.

Synthesis and Stoichiometric Considerations of Nickel Ii 1,1,1 Trifluoropentane 2,4 Dionate Complexes

Direct Synthetic Routes for Nickel(II) Complexes of 1,1,1-Trifluoropentane-2,4-dione

The most common nickel(II) complex of 1,1,1-trifluoropentane-2,4-dione is bis(1,1,1-trifluoro-2,4-pentanedionato-O,O')nickel(II), often abbreviated as Ni(tfpd)₂. Direct synthesis of this complex typically involves the reaction of a nickel(II) salt with the β-diketone ligand in a suitable solvent.

A general synthetic procedure involves dissolving a nickel(II) salt, such as nickel(II) acetate (B1210297) tetrahydrate or nickel(II) chloride hexahydrate, in a solvent like methanol or ethanol. To this solution, a stoichiometric amount of 1,1,1-trifluoropentane-2,4-dione is added. The reaction often requires the presence of a base, such as sodium hydroxide or triethylamine, to facilitate the deprotonation of the β-diketone, forming the trifluoropentanedionate anion which then coordinates to the Ni(II) ion.

For example, reacting nickel(II) carbonate with an excess of the corresponding β-diketone acid is a viable method for preparing such complexes. researchgate.net The resulting complex, Ni(tfpd)₂, is typically a solid that can be purified by crystallization. In many cases, the coordinatively unsaturated Ni(tfpd)₂ will bind solvent molecules or other ligands to achieve a more stable octahedral geometry. For instance, in the presence of water, the diaqua complex, [Ni(tfpd)₂(H₂O)₂], can be formed. Similarly, the addition of other neutral ligands, like diamines, can lead to the formation of octahedral adducts, such as Ni(tfpd)₂(diamine). pleiades.online

The structure of these complexes confirms that the nickel atom is coordinated by the four oxygen atoms from the two β-diketonate ligands and two nitrogen atoms from the additional ligand, resulting in an octahedral environment. pleiades.online

Complexation Reactions and Formation Kinetics with Nickel(II) Ions

The formation of nickel(II) complexes with 1,1,1-trifluoropentane-2,4-dione (Htfpd) in aqueous solution has been studied to understand its mechanism and reaction rates. Kinetic studies show that the complexation proceeds through a mechanism where the nickel(II) ion reacts exclusively with the enol tautomer of the β-diketone; the keto tautomer is found to be inert. rsc.org

The reaction pathway involves two parallel routes:

Reaction of the hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺, with the neutral enol form of the ligand (HL).

Reaction of the nickel(II) ion with the deprotonated enolate form of the ligand (L⁻).

| Ligand | Reacting Species | Rate Constant (k) | Ionic Strength | Reference |

|---|---|---|---|---|

| 1,1,1-Trifluoropentane-2,4-dione (Htfpd) | Ni²⁺ + Enol (HL) | Data not explicitly stated, but mechanism confirmed | 0.5 M | rsc.org |

| Ni²⁺ + Enolate (L⁻) | Data not explicitly stated, but mechanism confirmed | |||

| 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (Htftbd) | Ni²⁺ + Enol (HL) | 11.3 dm³ mol⁻¹ s⁻¹ | 0.2 M (Na₂SO₄) | rsc.org |

| Ni²⁺ + Enolate (L⁻) | 1294 dm³ mol⁻¹ s⁻¹ |

As shown with the analogous ligand, the reaction with the enolate anion is significantly faster than with the neutral enol, which is expected due to the greater nucleophilicity of the anion. rsc.org The presence of different nickel species in solution, such as [Ni(OH)]⁺ at higher pH, can also influence the reaction rate, with some studies showing hydroxo-species to be more reactive. nih.gov

Deprotonation of the acidic methylene (B1212753) proton of the β-diketone is a prerequisite for chelation. While this is often achieved by adding an external base, the metal ion itself can play a role in facilitating this process. This mechanism is known as a Concerted Metalation-Deprotonation (CMD). wikipedia.orgpanchakotmv.ac.inchempedia.info

In a CMD pathway, the coordination of the ligand to the metal center and the deprotonation of the ligand occur in a single transition state. wikipedia.org A base, which can be a solvent molecule or an accompanying anion (like acetate), assists in abstracting the proton simultaneously as the metal-oxygen bond forms. panchakotmv.ac.in This avoids the formation of a high-energy, free carbanion and provides a lower energy pathway for complexation. wikipedia.org While extensively studied in C-H activation, the principles of CMD are applicable to the deprotonation of acidic protons in ligands like β-diketones during complex formation. wikipedia.orgchempedia.infonih.gov The presence of a base, such as acetate from the nickel(II) salt precursor, can be crucial in this base-assisted mechanism. panchakotmv.ac.in

Synthesis of Modified and Derivative Ligands Incorporating 1,1,1-Trifluoropentane-2,4-dione for Nickel(II) Complexation

The versatile reactivity of the carbonyl groups in 1,1,1-trifluoropentane-2,4-dione allows for its use as a building block for more complex, multidentate ligands.

Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with a carbonyl compound. jocpr.com In the case of 1,1,1-trifluoropentane-2,4-dione, one of the carbonyl groups can react with a primary amine to form an imine linkage (-C=N-), yielding a β-ketoimine ligand. If the amine also contains another donor group, a multidentate ligand is formed that can chelate a metal ion.

For instance, the monocondensation of 1,1,1-trifluoropentane-2,4-dione with an amino-alcohol or an aminophenol can produce tridentate (ONO) Schiff base ligands. mdpi.com These ligands can then be reacted with a nickel(II) source, such as nickel(II) acetate, often in the presence of another coordinating ligand like pyridine, to form stable, typically square-planar or octahedral, nickel(II) complexes. mdpi.comnih.govrsc.org The resulting complexes often have a 1:1 or 1:2 metal-to-Schiff base ligand ratio, depending on the denticity of the ligand and the coordination preference of the nickel(II) center. nih.govrsc.org

Similar to Schiff bases, hydrazone ligands can be prepared by the condensation of a carbonyl group with a hydrazine derivative (e.g., hydrazine, phenylhydrazine, or isonicotinic acid hydrazide). researchgate.net Reacting 1,1,1-trifluoropentane-2,4-dione with a hydrazine yields a ligand containing both a hydrazone moiety (-C=N-NH-) and a remaining keto or enol group.

These hydrazone ligands are effective chelators for transition metals. Upon deprotonation, they can coordinate to nickel(II) through the azomethine nitrogen and the enolic oxygen. Depending on the specific hydrazine used and the reaction conditions, the resulting ligand can be bidentate or higher, leading to the formation of various nickel(II) complexes. mdpi.comresearchgate.net Studies on analogous systems show that these ligands can bind to Ni(II) in either a neutral or deprotonated form, leading to complexes with different stoichiometries and geometries, such as distorted square planar or octahedral. mdpi.comresearchgate.netrsc.org

Stoichiometric Ratios in Nickel(II) 1,1,1-Trifluoropentane-2,4-dionate Complex Formation

The stoichiometry of the complexes formed between nickel(II) and 1,1,1-trifluoropentane-2,4-dionate (tfpd⁻) can vary depending on the reaction conditions and the presence of other coordinating species.

The most commonly isolated neutral complex is [Ni(tfpd)₂], which has a 1:2 metal-to-ligand stoichiometric ratio. nist.gov In this square-planar complex, the nickel(II) ion is coordinatively unsaturated. Consequently, it readily accepts additional ligands to achieve a more stable six-coordinate octahedral geometry. This leads to the formation of adducts with a general formula of [Ni(tfpd)₂(L)₂], where L is a monodentate neutral ligand (e.g., H₂O, pyridine) or L₂ represents a bidentate neutral ligand (e.g., ethylenediamine). pleiades.online

In solution, an equilibrium may exist between different stoichiometric species. A 1:1 complex, [Ni(tfpd)]⁺, is the first species formed, which can then react with another ligand anion to form the 1:2 complex. rsc.org Under certain conditions, a 1:3 complex, [Ni(tfpd)₃]⁻, can also be formed. The relative concentrations of these species depend on the molar ratio of the reactants.

| Stoichiometry (Ni:tfpd) | Complex Formula | Typical Geometry | Notes |

|---|---|---|---|

| 1:1 | [Ni(tfpd)]⁺ | - | Intermediate species in solution. |

| 1:2 | [Ni(tfpd)₂] | Square Planar | Often isolated as a solid, but coordinatively unsaturated. |

| 1:2 | [Ni(tfpd)₂(L)₂] | Octahedral | Commonly formed in the presence of coordinating solvents (L=H₂O, CH₃OH) or other neutral ligands. pleiades.online |

| 1:3 | [Ni(tfpd)₃]⁻ | Octahedral | Can be formed in the presence of excess ligand and a suitable counter-ion. |

The stoichiometry of complexes involving modified Schiff base or hydrazone ligands derived from Htfpd depends on the denticity of the new ligand. For example, a tetradentate Schiff base ligand would typically form a 1:1 complex with Ni(II). rsc.org In contrast, bidentate or tridentate hydrazone ligands can form complexes with 1:1 or 1:2 metal-ligand ratios. researchgate.netrsc.org

Coordination Environment and Structural Elucidation of Nickel Ii 1,1,1 Trifluoropentane 2,4 Dionate Complexes

Coordination Modes of the 1,1,1-Trifluoropentane-2,4-dionate Ligand in Nickel(II) Complexes

The 1,1,1-trifluoropentane-2,4-dionate (tfac) ligand, a derivative of acetylacetonate (B107027), predominantly coordinates to the nickel(II) ion as a bidentate chelating agent through its two oxygen atoms. This forms a stable six-membered chelate ring. The ability of β-diketonate ligands like tfac to form such rings is a key reason for their widespread use in coordination chemistry. researchgate.net

In its most common coordination mode, the deprotonated tfac ligand bonds to the Ni(II) center, forming a neutral complex, often with the general formula [Ni(tfac)₂] or adducts like [Ni(tfac)₂(L)₂], where L is a neutral donor ligand (e.g., water, pyridine, or diamine). rsc.orgchemijournal.com The coordination of the two oxygen atoms creates a planar six-membered ring with the nickel ion.

While bidentate chelation is the norm, the versatility of β-diketonate ligands allows for other, less common coordination modes, although specific examples for Ni(tfac)₂ are not extensively documented in the provided search results.

Proposed Geometric Structures of Nickel(II) 1,1,1-Trifluoropentane-2,4-dionate Complexes

Nickel(II) complexes are known for their ability to adopt various coordination geometries, most commonly octahedral, square planar, and tetrahedral. The specific geometry adopted by a nickel(II) 1,1,1-trifluoropentane-2,4-dionate complex is influenced by factors such as the presence of additional ligands and the steric bulk of the ligands. chemijournal.comluc.edu

For simple bis(1,1,1-trifluoropentane-2,4-dionato)nickel(II), [Ni(tfac)₂], it often exists as a trimer, [Ni(tfac)₂]₃, in the anhydrous state, similar to nickel(II) acetylacetonate. wikipedia.org In this trimeric structure, the nickel atoms are bridged by oxygen atoms from the tfac ligands, allowing each nickel center to achieve an octahedral coordination geometry. wikipedia.org

When additional ligands are present, monomeric complexes are formed. For instance, with two additional donor ligands (L), such as water or pyridine, the complex [Ni(tfac)₂(L)₂] typically exhibits a distorted octahedral geometry. rsc.orgstrem.com In some cases, with bulky ancillary ligands, a tetrahedral geometry can be enforced. luc.edunih.gov Four-coordinate square-planar geometries are also possible, particularly with strong field ancillary ligands. nih.govrsc.org

Table 1: Common Geometries of Nickel(II) β-Diketonate Complexes

| Geometry | Coordination Number | Typical Complex Type |

| Octahedral | 6 | [Ni(β-diketonate)₂(L)₂], [Ni(β-diketonate)₃]⁻ |

| Square Planar | 4 | [Ni(β-diketonate)(ancillary ligand)] |

| Tetrahedral | 4 | [Ni(β-diketonate)(bulky ligand)₂] |

Comparison with Analogous Nickel(II) β-Diketonate Geometries (e.g., Tetrahedral)

The geometry of nickel(II) β-diketonate complexes is a subject of considerable interest. While octahedral and square-planar geometries are common for Ni(II), tetrahedral coordination is less frequent but can be induced by steric hindrance from bulky ligands. luc.eduacs.org For instance, nickel(II) complexes with bulky β-diketiminate ligands have been shown to adopt tetrahedral geometries. nih.gov

In the case of [Ni(tfac)₂], the presence of the trifluoromethyl group does not inherently force a tetrahedral geometry in the absence of other bulky ligands. The electronic effect of the CF₃ group is more pronounced on the bond lengths and reactivity of the complex. The preference for a particular geometry in mixed-ligand complexes containing the tfac ligand is largely dictated by the steric and electronic properties of the other coordinated ligands. luc.edu

Influence of the Trifluoromethyl Group on Coordination Bond Lengths and Angles in Nickel(II) Complexes

The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group in the 1,1,1-trifluoropentane-2,4-dionate ligand has a discernible influence on the coordination environment of the nickel(II) ion. This influence is primarily observed in the modification of the Ni-O bond lengths.

The electron-withdrawing effect of the CF₃ group can also influence the bond angles within the chelate ring, although this effect is generally less pronounced than the impact on bond lengths. The bite angle of the chelating ligand (O-Ni-O) is a key parameter, and while it is expected to be around 90° for an ideal octahedral geometry, distortions are common.

Crystal Structure Determination of Nickel(II) 1,1,1-Trifluoropentane-2,4-dionate and Related Analogues by X-ray Diffraction

While a specific crystal structure for the parent [Ni(tfac)₂] is not detailed in the provided search results, numerous X-ray diffraction studies have been conducted on related nickel(II) β-diketonate complexes. For example, the crystal structure of nickel(II) bis-(1,1,1,-trifluoro-5,5-dimethyl-2,4-hexanedionate)-1,3-diaminopropane has been determined, revealing an octahedral coordination environment around the nickel atom with the metal coordinating to four oxygen atoms of the two β-diketonate ligands and two nitrogen atoms of the diamine. pleiades.online

Similarly, the crystal structures of various nickel(II) complexes with other β-diketonate and Schiff base ligands have been extensively studied, confirming geometries ranging from square-planar to distorted octahedral. nih.govrsc.orgresearchgate.netrsc.org These studies consistently demonstrate the power of X-ray diffraction in providing unambiguous structural characterization of these coordination compounds.

Advanced Spectroscopic and Analytical Characterization of Nickel Ii 1,1,1 Trifluoropentane 2,4 Dionate Complexes

Infrared (IR) and Raman Vibrational Spectroscopy for Ligand and Complex Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. In the context of nickel(II) 1,1,1-trifluoropentane-2,4-dionate, these methods provide detailed information about the structure of the ligand and the changes that occur upon coordination to the nickel(II) ion.

Vibrational Assignments and Spectral Shifts Upon Nickel(II) Complexation

The vibrational spectrum of 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFAA) is characterized by several key absorption bands. Upon complexation with nickel(II), significant shifts in these bands are observed, providing evidence of coordination.

A comparative study of metal complexes with 2,4-pentanedione and its derivatives highlights how metal ion substitution influences spectral characteristics, which is crucial for establishing spectra-structure correlations. research-nexus.net Analysis of the spectral bands reveals specific shifts and changes that occur due to the presence of different metal ions, allowing for the assignment of bands to particular vibrational modes. research-nexus.net

The infrared spectrum of the free ligand, 1,1,1-trifluoro-2,4-pentanedione, exhibits characteristic bands for the C=O and C=C stretching vibrations of the enol form. The strong hydrogen bond in the enol form of the free ligand influences the position of these bands. Upon chelation to the Ni(II) ion, the strong band observed in the 1600-1700 cm⁻¹ region of the ligand, which is attributed to a combination of C=O and C=C stretching modes, is replaced by two new bands in the complex.

The higher frequency band is primarily assigned to the C=C stretching vibration, while the lower frequency band is assigned to the C=O stretching vibration. This shift to lower frequency for the carbonyl group is a direct consequence of the coordination to the nickel ion, which weakens the C=O double bond.

Additionally, new bands appear in the low-frequency region of the IR spectrum of the complex, which are not present in the spectrum of the free ligand. These bands, typically found below 500 cm⁻¹, are assigned to the Ni-O stretching vibrations, providing direct evidence of the formation of the metal-oxygen bond.

Detailed vibrational assignments for the free ligand (TFAA) and its nickel(II) complex are presented in the table below.

| Vibrational Mode | Free Ligand (TFAA) (cm⁻¹) | Nickel(II) Complex (cm⁻¹) |

| ν(C=O) + ν(C=C) | ~1605 | - |

| ν(C=C) | - | ~1620 |

| ν(C=O) | - | ~1580 |

| ν(C-CF₃) | ~858 | ~868 |

| ν(Ni-O) | - | ~460 |

Note: The exact positions of the bands can vary depending on the physical state of the sample (solid or solution) and the solvent used.

Spectroscopic Evidence for Metal-Oxygen Coordination

The most definitive spectroscopic evidence for the coordination of the 1,1,1-trifluoropentane-2,4-dionate ligand to the nickel(II) ion comes from the appearance of new vibrational bands in the far-infrared region of the spectrum. These bands, which are absent in the spectrum of the free ligand, are attributed to the stretching vibrations of the newly formed nickel-oxygen (Ni-O) bonds. research-nexus.net

The position of these Ni-O stretching bands provides insight into the strength of the metal-ligand bond. In the case of nickel(II) 1,1,1-trifluoropentane-2,4-dionate, these bands are typically observed in the range of 450-470 cm⁻¹. The presence of these bands confirms that the ligand is coordinated to the nickel ion through the two oxygen atoms of the β-diketonate moiety, forming a stable six-membered chelate ring.

Furthermore, the shift of the C=O stretching vibration to a lower frequency upon complexation serves as additional strong evidence for metal-oxygen coordination. research-nexus.net This shift indicates a decrease in the double bond character of the carbonyl group, which is a direct result of the donation of electron density from the oxygen atom to the nickel(II) ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of diamagnetic molecules in solution. For paramagnetic complexes, such as many nickel(II) compounds, NMR spectra exhibit significant shifts and broadening, which can provide valuable information about the electronic structure and magnetic properties of the complex.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of the free 1,1,1-trifluoro-2,4-pentanedione ligand, the enol form, which is typically the dominant tautomer, shows a characteristic signal for the methine proton (-CH=) at approximately 5.9 ppm and a signal for the methyl protons (-CH₃) at around 2.2 ppm. researchgate.net The keto form, if present, would show signals for the methylene (B1212753) protons (-CH₂-) at about 3.8 ppm and the methyl protons at a slightly different chemical shift. researchgate.net

Upon coordination to a diamagnetic metal ion, such as Zn(II), the chemical shifts of the ligand protons are altered, reflecting the change in the electronic environment. research-nexus.net However, for a paramagnetic ion like Ni(II), the unpaired electrons on the metal center cause large paramagnetic shifts and significant broadening of the NMR signals. This often makes the interpretation of ¹H and ¹³C NMR spectra of paramagnetic nickel(II) complexes challenging. The signals are often shifted far outside the normal diamagnetic range and can be several hundred ppm wide.

Despite these challenges, solid-state ¹³C MAS NMR spectroscopy has been successfully used to characterize paramagnetic nickel(II) acetylacetonato complexes. researchgate.net The isotropic shifts and anisotropy parameters of the methine (CH) and methyl (CH₃) carbons provide characteristic signatures that can be used for assignment. researchgate.net

The table below summarizes the typical ¹H NMR chemical shifts for the free ligand.

| Proton | Free Ligand (TFAA - enol form) (ppm) |

| -CH= | ~5.9 |

| -CH₃ | ~2.2 |

Fluorine-19 (¹⁹F) NMR Analysis of the Trifluoromethyl Group in Complexes

¹⁹F NMR spectroscopy is a highly sensitive technique for probing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shift of the trifluoromethyl (-CF₃) group in 1,1,1-trifluoropentane-2,4-dione and its complexes provides valuable information about the electronic environment around the fluorine atoms.

In the ¹⁹F NMR spectrum of the free ligand, a single resonance is typically observed for the -CF₃ group. Upon complexation with nickel(II), the paramagnetic nature of the Ni(II) ion leads to a significant shift in the ¹⁹F resonance. nih.gov This paramagnetic shift is a sensitive probe of the metal-ligand interaction and the electronic structure of the complex.

The magnitude and direction of the paramagnetic shift can provide insights into the mechanism of spin delocalization from the metal ion to the ligand. Furthermore, the line width of the ¹⁹F signal is influenced by the electron spin relaxation rate of the Ni(II) ion, which can provide information about the dynamics of the complex in solution. nih.gov Computational studies using ab initio molecular dynamics have been employed to accurately predict ¹⁹F NMR chemical shifts in square-planar nickel-fluoride complexes, highlighting the importance of dynamic conformational flexibility and solute-solvent interactions. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Nickel(II) Complexes

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For transition metal complexes, the UV-Vis spectrum is dominated by two types of transitions: d-d transitions and charge-transfer transitions.

In the case of octahedral nickel(II) complexes, such as the hydrated or adduct forms of nickel(II) 1,1,1-trifluoropentane-2,4-dionate, three spin-allowed d-d transitions are typically observed. These correspond to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. These transitions usually appear as weak, broad bands in the visible and near-infrared regions of the spectrum.

In addition to the d-d bands, more intense bands are observed in the ultraviolet region of the spectrum. These are typically assigned to ligand-to-metal charge-transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. Intraligand π → π* transitions of the coordinated 1,1,1-trifluoropentane-2,4-dionate ligand also occur in this region and are often very intense.

The positions and intensities of these bands are sensitive to the coordination environment of the nickel(II) ion. For example, a change from an octahedral to a square-planar or tetrahedral geometry will result in a significant change in the UV-Vis spectrum.

The table below summarizes the typical electronic transitions observed for an octahedral nickel(II) β-diketonate complex.

| Transition | Typical Energy Range (cm⁻¹) |

| ³A₂g → ³T₂g | 8,000 - 10,000 |

| ³A₂g → ³T₁g(F) | 15,000 - 18,000 |

| ³A₂g → ³T₁g(P) | 25,000 - 29,000 |

| LMCT / π → π* | > 30,000 |

Electronic Transitions and d-d Spectroscopy of Nickel(II)

The electronic absorption spectra of Nickel(II) complexes, particularly those with octahedral geometry, are characterized by d-d transitions, which involve the excitation of electrons between d-orbitals that have been split by the ligand field. For a d⁸ metal ion like Ni(II) in an octahedral environment, the electronic ground state is ³A₂g. According to the Tanabe-Sugano diagram for a d⁸ configuration, three spin-allowed transitions are expected. researchgate.net

These transitions correspond to the excitation of an electron from the ³A₂g ground state to the excited states: ³T₂g, ³T₁g(F), and ³T₁g(P). The electronic spectrum of an octahedral Ni(II) complex, therefore, typically displays three absorption bands in the visible or near-infrared region. The energies of these bands provide crucial information about the ligand field splitting parameter (10Dq) and the Racah interelectronic repulsion parameter (B). rsc.org

In the case of Nickel(II) complexes with ligands similar to 1,1,1-trifluoropentane-2,4-dionate, such as those with other diamine ligands, the absorption maxima for these transitions are observed at specific wavelengths. researchgate.net While the precise values for the title compound can vary based on the specific adducts formed and the solvent used, representative data for octahedral Ni(II) complexes are presented in the table below. The presence of the trifluoromethyl group in the ligand can influence the ligand field strength and, consequently, the positions of these absorption bands.

| Transition | Typical Wavelength Range (nm) | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| ³A₂g → ³T₂g (ν₁) | ~1000 - 1250 | ~8000 - 10000 |

| ³A₂g → ³T₁g(F) (ν₂) | ~600 - 700 | ~14000 - 17000 |

| ³A₂g → ³T₁g(P) (ν₃) | ~350 - 450 | ~22000 - 28000 |

This table presents typical electronic transition ranges for octahedral Ni(II) complexes based on literature data for analogous compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a newly synthesized compound. For Nickel(II) 1,1,1-trifluoropentane-2,4-dionate, with the chemical formula C₁₀H₈F₆NiO₄, the theoretical mass percentages of each element can be calculated. These theoretical values are then compared with the experimental results obtained from elemental analysis to verify the purity and composition of the sample.

The molecular weight of Nickel(II) 1,1,1-trifluoropentane-2,4-dionate is 364.85 g/mol . The theoretical elemental composition is as follows: Carbon (C) 32.91%, Hydrogen (H) 2.21%, Fluorine (F) 31.24%, Nickel (Ni) 16.09%, and Oxygen (O) 17.54%. Experimental data from the synthesis of related nickel complexes containing the trifluoroacetylacetonate ligand are generally expected to be in close agreement with these calculated values, typically within a ±0.4% deviation.

| Element | Theoretical (%) | Experimental (%) (Representative) |

|---|---|---|

| C | 32.91 | 32.6 |

| H | 2.21 | 2.5 |

| N | - | - |

This table compares the theoretical elemental composition of C₁₀H₈F₆NiO₄ with representative experimental data for analogous nickel complexes. nih.gov

Magnetic Susceptibility Measurements for Elucidation of Electronic Configuration

Magnetic susceptibility measurements provide insight into the electronic configuration of a transition metal complex, specifically the number of unpaired electrons. For a d⁸ ion like Nickel(II), complexes can be either paramagnetic, with two unpaired electrons in a high-spin octahedral or tetrahedral geometry, or diamagnetic, with all electrons paired in a low-spin square planar geometry.

In the case of octahedral Nickel(II) complexes, the two unpaired electrons in the eg orbitals give rise to paramagnetism. The effective magnetic moment (μeff) for such complexes is typically in the range of 2.8 to 3.5 Bohr magnetons (μB). This value is slightly higher than the spin-only value of 2.83 μB due to orbital contributions. For instance, the related trimeric nickel(II) acetylacetonate (B107027) exhibits an effective magnetic moment of 3.2 μB at room temperature. wikipedia.org

Magnetic susceptibility data for Nickel(II) 1,1,1-trifluoropentane-2,4-dionate complexes are expected to be consistent with a high-spin d⁸ configuration in an octahedral environment, confirming the presence of two unpaired electrons.

| Complex Type | Expected Number of Unpaired Electrons | Expected Magnetic Moment (μeff) in μB | Reference Magnetic Moment (μeff) in μB |

|---|---|---|---|

| High-spin Octahedral Ni(II) | 2 | 2.8 - 3.5 | 3.2 (for [Ni(acac)₂]₃) wikipedia.org |

This table summarizes the expected and reference magnetic properties for high-spin octahedral Ni(II) complexes.

Computational Chemistry and Theoretical Investigations of Nickel Ii 1,1,1 Trifluoropentane 2,4 Dionate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure and bonding in nickel(II) complexes. These studies provide a detailed picture of how the metal center interacts with the ligands.

DFT calculations have been successfully employed to explain the molecular structures and spectral properties of various nickel(II) complexes. niscpr.res.in For instance, in nickel(II) complexes with Schiff base ligands, DFT and Time-Dependent DFT (TD-DFT) calculations have shown agreement with experimental UV-visible spectra, helping to explain the electronic excitation energies. niscpr.res.in The choice of ligands significantly influences the electronic properties and the resulting geometry of the complex. For example, sterically bulky ligands tend to favor tetrahedral geometries, while less demanding ligands often lead to square planar arrangements. luc.edu

The electronic structure of nickelates, a class of materials containing nickel, has been comparatively studied using a combination of DFT and Dynamical Mean-Field Theory (DFT+DMFT). arxiv.org These studies reveal that different nickelate compounds can exhibit remarkably similar electronic structures and correlation effects. arxiv.org The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these investigations, providing insights into the reactivity and stability of the molecules. uctm.edu

In binucleating nickel(II) complexes, DFT calculations have been used to analyze the frontier orbital landscapes, which helps in understanding the electronic interactions between the metal centers and bridging ligands. rsc.org Furthermore, DFT has been used to investigate the electronic structures of both neutral and oxidized forms of nickel(II) Schiff base complexes, providing a basis for understanding their electrochemical behavior. rsc.org

| Complex Type | Computational Method | Key Findings |

| Nickel(II) Schiff Base | DFT, TD-DFT | Agreement between calculated electronic excitation energies and experimental UV-visible spectra. niscpr.res.in |

| Layered Nickelates | DFT+DMFT | Similar electronic structures and many-body correlation effects observed between different nickelate structures. arxiv.org |

| Binucleating Nickel(II) | DFT | Analysis of frontier orbital landscapes to understand metal-metal and metal-ligand interactions. rsc.org |

| Nickel(II) Schiff Base | DFT | Investigation of electronic structures of neutral and oxidized forms to explain electrochemical properties. rsc.org |

Computational Analysis of Geometric Structures and Conformational Landscapes of Complexes

Computational methods are pivotal in determining the geometric structures and exploring the conformational landscapes of nickel(II) complexes. These analyses provide a foundational understanding of the spatial arrangement of atoms and the various stable conformations a complex can adopt.

For many nickel(II) complexes, the metal center can adopt various coordination geometries, such as octahedral, square planar, or tetrahedral. luc.edusemanticscholar.orgnih.gov The specific geometry is often influenced by the nature of the ligands and the experimental conditions. luc.edu For example, the coordination of different ancillary ligands can dictate whether a four-coordinate Ni(II) center adopts a tetrahedral or square planar geometry. luc.edu

DFT calculations have been instrumental in predicting the geometry of nickel(II) complexes. niscpr.res.in In studies of nickel(II) complexes with Schiff base derivatives, DFT calculations at the PBE0/Def2-TZVP level have been used to shed light on their electronic structure and bonding, which are intrinsically linked to their geometry. semanticscholar.org The calculated structural parameters from DFT are often compared with experimental data from single-crystal X-ray diffraction to validate the computational models. researchgate.net

The conformational analysis of nickel(II) complexes can reveal the presence of different isomers and the energy barriers between them. For instance, in solution, some four-coordinate Ni(II) complexes can reversibly bind a solvent molecule to form a five-coordinate adduct, and this equilibrium can be studied computationally. luc.edu The orientation of ligands with respect to each other can also significantly impact the stability and reactivity of the complex. mdpi.com

| Parameter | Computational Method | Calculated Value | Experimental Value |

| Ni-N Bond Length (Å) | DFT/B3LYP | 2.05 | 2.03 |

| Ni-O Bond Length (Å) | DFT/B3LYP | 1.98 | 1.96 |

| N-Ni-N Angle (°) | DFT/B3LYP | 92.5 | 91.8 |

| O-Ni-O Angle (°) | DFT/B3LYP | 88.1 | 87.5 |

Note: The data in this table is illustrative and based on typical findings in the literature comparing DFT calculations with X-ray crystallography data for nickel(II) complexes.

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of nickel(II) complexes, including vibrational frequencies. These predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the molecular vibrations.

DFT calculations are commonly used to compute the harmonic vibrational frequencies of nickel(II) complexes. niscpr.res.in These calculated frequencies can then be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. The molecular structure of 1,1,1-trifluoro-pentane-2,4-dione has been investigated using DFT calculations. sigmaaldrich.comchemicalbook.com

Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra (UV-Vis). niscpr.res.in For several nickel(II) complexes, the electronic excitation energies calculated using TD-DFT have shown good agreement with the experimental UV-visible spectra, allowing for the assignment of the observed absorption bands to specific electronic transitions. niscpr.res.inluc.edu For example, in some four-coordinate nickel(II) complexes, electronic transitions in the visible region have been attributed to ligand-to-metal charge transfer (LMCT) bands based on TD-DFT calculations. luc.edu

Quantum chemical methods are also being developed and applied to predict the NMR spectra of paramagnetic molecules, such as high-spin nickel(II) complexes. nih.gov These methods can calculate both the contact and pseudocontact contributions to the hyperfine shifts observed in paramagnetic NMR (pNMR) spectra. nih.gov

| Spectroscopic Technique | Predicted Data (Computational) | Experimental Data |

| FTIR (cm⁻¹) | Ni-O stretch: 450-500, C=O stretch: 1580-1620 | Ni-O stretch: 465, C=O stretch: 1605 |

| UV-Vis (nm) | λmax1: 650 (d-d transition), λmax2: 310 (π-π* transition) | λmax1: 662, λmax2: 305 |

Note: The data in this table is representative of typical results from theoretical predictions and experimental measurements for nickel(II) β-diketonate complexes.

Quantum Chemical Approaches to Metal-Ligand Interactions and Stability

Quantum chemical methods provide a quantitative framework for understanding the nature of metal-ligand interactions and the factors that contribute to the stability of nickel(II) complexes.

The theory of Atoms in Molecules (AIM) is one such quantum chemical approach that can be used to analyze the electron density distribution and characterize the nature of chemical bonds. uctm.edu This method can help to distinguish between ionic and covalent interactions. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to investigate donor-acceptor interactions within the complex, providing insights into the delocalization of electron density from ligand-based orbitals to metal-based orbitals. uctm.edu

The mutual orientation of ligands can also affect the stability of the complex. mdpi.com For d⁸ metal ions like Ni(II), there is often a preferred orientation of the ligands that maximizes the stability of the complex. mdpi.com Computational studies can explore the potential energy surface of the complex to identify the most stable ligand arrangements. mdpi.com

| Interaction Type | Quantum Chemical Method | Key Finding |

| Bond Characterization | Atoms in Molecules (AIM) | Provides a quantitative description of the ionic and covalent character of the Ni-O and Ni-N bonds. uctm.edu |

| Donor-Acceptor Interactions | Natural Bond Orbital (NBO) | Reveals the extent of charge transfer from the ligand orbitals to the nickel d-orbitals. uctm.edu |

| Complex Stability | Binding Energy Calculation | Quantifies the strength of the metal-ligand bond and helps to predict the overall stability of the complex. exlibrisgroup.com |

| Ligand Orientation | Potential Energy Surface Scan | Identifies the most energetically favorable arrangement of ligands around the nickel center. mdpi.com |

Advanced Research Applications of Nickel Ii 1,1,1 Trifluoropentane 2,4 Dionate Complexes

Catalysis Research Utilizing Nickel(II) 1,1,1-Trifluoropentane-2,4-dionate Complexes

Complexes of Nickel(II) with β-diketonate ligands, such as 1,1,1-trifluoropentane-2,4-dionate, are notable for their catalytic prowess. The electronic and steric properties of these complexes can be fine-tuned, influencing their activity and selectivity in various chemical reactions.

Role in Polymerization Reactions (e.g., Ring-Opening Polymerization with Analogous Metal Complexes)

While specific studies on Nickel(II) 1,1,1-trifluoropentane-2,4-dionate in ring-opening polymerization (ROP) are not extensively detailed in the provided results, the catalytic behavior of analogous metal complexes provides significant insights. ROP is a crucial method for producing biodegradable polyesters from cyclic esters. researchgate.net The versatility of this process allows for the synthesis of polymers with controlled molecular weights, compositions, and functionalities. google.com

Metal complexes with β-diketiminate and β-ketoiminate ligands, which are structurally similar to β-diketonates, have shown great promise as ROP catalysts. researchgate.net Their catalytic performance is influenced by the steric and electronic characteristics of the ligands. For instance, zinc complexes with thioether-amide ligands have been shown to be active in the ROP of rac-β-butyrolactone, with their catalytic activity being influenced by factors like steric hindrance at the metal center and the electronic density of the ligands. mdpi.com Similarly, various metal-containing initiators are employed for the controlled ROP of ε-caprolactone. google.com

The mechanism of ROP often involves the coordination of the cyclic monomer to the metal center, followed by a nucleophilic attack that leads to the opening of the ring. For example, in the ROP of ε-caprolactone initiated by tin(II) octoate and an alcohol, the active initiator is a tin(II) alkoxide. youtube.com This initiator coordinates with the carbonyl oxygen of the monomer, facilitating the ring-opening.

| Catalyst/Initiator System | Monomer | Key Findings | Reference |

|---|---|---|---|

| β-Diketiminate and β-ketoiminate metal complexes | Cyclic esters | Promising catalysts with tunable steric and electronic properties for controlled polymerization. | researchgate.net |

| Zinc complexes with thioether-amide ligands | rac-β-butyrolactone | Active catalysts with performance dependent on ligand structure and reaction conditions. | mdpi.com |

| Tin(II) octoate/n-hexanol | ε-caprolactone | Effective initiator system operating through a coordination-insertion mechanism. | youtube.com |

Investigation of Catalytic Activity in Specific Organic Transformations

Nickel(II) acetylacetonate (B107027), the non-fluorinated analogue of the title compound, and related complexes have demonstrated catalytic activity in a range of organic transformations. These complexes can serve as precursors to active nickel catalysts. wikipedia.org

One notable application is in the oxidation of phosphines. Nickel(II) acetylacetonate has been shown to catalyze the air oxidation of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), yielding the corresponding phosphine (B1218219) oxide. sdu.dkresearchgate.net This reaction proceeds with the nickel complex acting as a catalyst, and the product can be isolated in high yields. researchgate.net

Nickel-catalyzed reactions are also pivotal in forming carbon-carbon and carbon-heteroatom bonds. For instance, nickel catalysis has been employed for the defluorinative coupling of aliphatic aldehydes with trifluoromethyl alkenes, a process that utilizes a nickel complex with a bipyridine ligand. nih.gov Furthermore, nickel(II) complexes have been explored for the trifluoro- and difluoroethoxylation of C(sp²)–H bonds in aromatic compounds. chemistryviews.org Mechanistic studies of these reactions highlight the versatile redox behavior of nickel, cycling between Ni(I), Ni(II), and Ni(III) oxidation states. chemistryviews.org

Other applications include the nickel-catalyzed oxidative arylation of C(sp³)–H bonds in ethers and the reductive conjugate addition to enones. researchgate.net These transformations underscore the broad utility of nickel catalysts in synthesizing complex organic molecules.

Comparison with Other Transition Metal Catalysts Derived from β-Diketones

The catalytic properties of nickel β-diketonate complexes are often compared with those of other transition metals, particularly palladium. Palladium(II) acetylacetonate, for example, is a well-known catalyst precursor for various organic reactions. sigmaaldrich.com It is used in the synthesis of monodisperse copper-palladium alloy nanoparticles and as a catalyst in the decarboxylative cross-coupling of arylcarboxylic acids with aryl halides. sigmaaldrich.com

Palladium(II) acetylacetonate complexes with mesoionic carbene ligands have been synthesized and shown to be efficient pre-catalysts for the Suzuki-Miyaura cross-coupling reaction between aryl halides and phenylboronic acid. mdpi.com This highlights a key area of application for palladium catalysts in C-C bond formation.

In contrast to the often square-planar and monomeric palladium(II) and platinum(II) bis(acetylacetonate) complexes, nickel(II) bis(acetylacetonate) exists as a trimeric complex in its anhydrous form. wikipedia.org This structural difference can influence the catalytic activity and reaction mechanisms. While both nickel and palladium are used in cross-coupling reactions, their reactivity patterns can differ. For instance, in some cases, nickel catalysts may be more cost-effective or exhibit unique reactivity compared to their palladium counterparts.

Precursor Applications in Materials Science for Thin Film Formation

The volatility and thermal stability of metal β-diketonate complexes make them excellent precursors for the deposition of thin films through techniques like Chemical Vapor Deposition (CVD).

Chemical Vapor Deposition (CVD) of Nickel-Containing Layers Using the Complex

Nickel(II) acetylacetonate and its derivatives are widely used as precursors for the CVD of nickel and nickel oxide (NiO) thin films. wikipedia.org These films have applications in various fields, including electronics and catalysis. The use of these precursors in sol-gel techniques also allows for the deposition of NiO thin films on conductive substrates. wikipedia.org

For instance, novel nickel pyrrolide complexes have been synthesized and used for the CVD of metallic nickel thin films. nih.gov These precursors are highly volatile and allow for rapid deposition rates, producing high-purity nickel films with low resistivity. nih.gov The properties of the deposited films, such as purity and surface roughness, are comparable to those obtained with other state-of-the-art CVD precursors. nih.gov

| Precursor | Deposited Material | Key Features of the Process/Film | Reference |

|---|---|---|---|

| Nickel(II) bis(acetylacetonate) | NiO thin films | Used in sol-gel techniques for deposition on conductive glass. | wikipedia.org |

| Nickel Pyrrolide Complexes | Metallic Nickel (fcc) | High volatility, rapid deposition rates, high purity films with low resistivity. | nih.gov |

Impact of Complex Volatility, Stability, and Reactivity on CVD Processes

The success of a CVD process is highly dependent on the properties of the precursor. An ideal precursor should have sufficient volatility to be transported into the reaction chamber in the gas phase. It should also possess adequate thermal stability to prevent premature decomposition before reaching the substrate. The decomposition of the precursor on the substrate surface should then proceed cleanly to yield the desired material.

The thermal properties of the material being deposited, such as thermal conductivity, are also an important consideration, especially for applications in high-temperature environments. researchgate.net For example, the thermal conductivity of nickel-based superalloys increases with temperature. researchgate.net

The introduction of fluorine atoms into the β-diketonate ligand, as in Nickel(II) 1,1,1-trifluoropentane-2,4-dionate, can significantly impact the volatility of the complex. The electron-withdrawing nature of the trifluoromethyl group can increase the vapor pressure of the metal complex, making it a more suitable precursor for CVD at lower temperatures. This enhanced volatility is a desirable characteristic for many CVD applications.

Rational Ligand Design and Modification for Tailored Complex Properties

The strategic design and modification of ligands are paramount in tuning the physicochemical properties and reactivity of metal complexes. In the realm of nickel(II) chemistry, the 1,1,1-trifluoropentane-2,4-dionate ligand has served as a versatile scaffold for the development of complexes with tailored characteristics for advanced research applications. By introducing specific functional groups onto the ligand backbone, researchers can systematically alter the electronic and steric environment around the nickel center, thereby influencing the complex's stability, solubility, and catalytic activity.

Synthesis of Functionalized 1,1,1-Trifluoropentane-2,4-dione Derivatives for Novel Nickel Complexes

The functionalization of the 1,1,1-trifluoropentane-2,4-dione (tfac) ligand is a key strategy for creating novel nickel(II) complexes with desired properties. The most common site for modification is the central carbon atom (C-3) of the pentane-2,4-dione backbone, as well as the terminal methyl group.

One of the primary methods for introducing new functionalities is through Schiff base condensation . This reaction typically involves the condensation of the β-diketone with a primary amine, leading to the formation of an imine linkage. This approach allows for the incorporation of a wide variety of organic moieties, including those with additional donor atoms that can coordinate to the metal center, thereby creating multidentate ligands. For instance, the reaction of a β-diketone with an amine can yield a tridentate ligand, which can then be used to synthesize nickel(II) complexes with specific coordination geometries.

Another approach involves the direct substitution at the C-3 position. For example, chlorination of 1,1,1-trifluoropentane-2,4-dione can be achieved to produce 3-chloro-1,1,1-trifluoro-pentane-2,4-dione. This halogenated derivative can then serve as a precursor for further functionalization through nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

The synthesis of these functionalized ligands is often followed by complexation with a suitable nickel(II) salt, such as nickel(II) acetate (B1210297) or nickel(II) chloride. The resulting nickel(II) complexes can then be characterized using various spectroscopic and analytical techniques, including X-ray crystallography, to determine their precise molecular structure and coordination environment.

A summary of representative functionalized 1,1,1-trifluoropentane-2,4-dione derivatives and the synthetic methods employed is presented in the table below.

| Functionalized Ligand Derivative | Synthetic Method | Precursors |

| Schiff base derivatives | Condensation reaction | 1,1,1-Trifluoropentane-2,4-dione, Primary amines |

| 3-Chloro-1,1,1-trifluoro-pentane-2,4-dione | Chlorination | 1,1,1-Trifluoropentane-2,4-dione |

Exploration of Derivative Nickel Complexes for Specific Research Applications

The tailored design of nickel(II) complexes with functionalized 1,1,1-trifluoropentane-2,4-dionate ligands has opened up new avenues in various research applications, particularly in the field of catalysis. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the nickel center.

Catalysis:

Nickel complexes derived from functionalized β-diketones have shown significant promise as catalysts in a variety of organic transformations. For example, nickel(II) complexes bearing tridentate Schiff base ligands have been investigated for their catalytic activity in Suzuki-Miyaura cross-coupling reactions . ucla.edu The functional groups on the ligand can influence the solubility of the catalyst and the accessibility of the active site, thereby affecting the reaction efficiency.

Furthermore, nickel acetylacetonate, a closely related compound, is a well-known precursor for catalysts used in the oligomerization and polymerization of ethylene . researchgate.netnih.govsemanticscholar.org By modifying the ligand structure, for instance by introducing bulky substituents, it is possible to control the chain growth process and the properties of the resulting polymers. Research in this area has demonstrated that the ligand framework significantly influences the catalyst's thermal stability and the molecular weight of the produced polymers. researchgate.net

The table below summarizes the research applications of nickel(II) complexes with derivatives of 1,1,1-trifluoropentane-2,4-dione.

| Application Area | Type of Nickel Complex | Key Findings |

| Suzuki-Miyaura Cross-Coupling | Nickel(II) with tridentate Schiff base ligands | Ligand functionalization impacts catalyst activity and product yields. ucla.edu |

| Ethylene Oligomerization/Polymerization | Nickel(II) with modified acetylacetonate-type ligands | Ligand structure controls catalytic activity, thermal stability, and polymer properties. researchgate.netnih.govsemanticscholar.org |

| Alkene/Vinylsilane Silylation | Nickel(II) acetylacetonate-based systems | The ligand set influences the selectivity between dehydrogenative silylation and hydrosilylation. |

In addition to catalysis, the modification of the 1,1,1-trifluoropentane-2,4-dionate ligand can also be used to tune the photophysical and electrochemical properties of the resulting nickel(II) complexes, making them potentially suitable for applications in materials science and as sensors. The ability to systematically modify the ligand structure provides a powerful tool for the rational design of nickel complexes with specific and enhanced functionalities for a wide range of advanced research applications.

Conclusion and Future Perspectives in Nickel Ii 1,1,1 Trifluoropentane 2,4 Dionate Research

Summary of Key Academic Advancements and Findings

Nickel(II) 1,1,1-trifluoropentane-2,4-dionate, a coordination compound, has been the subject of various studies, leading to significant advancements in understanding its properties and applications. Research has highlighted its utility as a precursor in materials science and as a component in catalytic systems.

A notable advancement is the synthesis and characterization of adducts of Nickel(II) 1,1,1-trifluoropentane-2,4-dionate. For instance, the complex Ni(tfac)2(TMEDA) (where TMEDA is tetramethylethylenediamine) has been successfully synthesized and characterized. rsc.org This adduct has demonstrated utility as a precursor for the Metal-Organic Chemical Vapour Deposition (MOCVD) of metallic nickel thin films. rsc.org The synthesis involves the reaction of a nickel(II) salt with 1,1,1-trifluoro-2,4-pentanedione (B1197229) (Htfac) and TMEDA in an aqueous solution. rsc.org

Structural investigations have suggested that in the solid state, Nickel(II) 1,1,1-trifluoropentane-2,4-dionate can exist as an oligomer, specifically a trimer, which sublimes at 110°C under vacuum. This tendency to oligomerize is a significant characteristic of the compound.

In the realm of catalysis, Nickel(II) 1,1,1-trifluoropentane-2,4-dionate has been identified as a component in catalyst systems for the polymerization of α-olefins. google.comgoogle.com This application underscores its potential in industrial chemical processes.

Identification of Current Research Gaps and Challenges

Despite the progress made, several research gaps and challenges remain in the comprehensive understanding of Nickel(II) 1,1,1-trifluoropentane-2,4-dionate.

A significant gap is the lack of a definitive single-crystal X-ray diffraction study for the unsolvated Nickel(II) 1,1,1-trifluoropentane-2,4-dionate. While the structure of adducts like Ni(tfac)2(TMEDA) has been determined, the precise molecular and supramolecular structure of the base compound remains to be fully elucidated. The observation of its oligomerization further complicates structural analysis and highlights the need for more in-depth studies.

Another challenge lies in the detailed spectroscopic characterization of the compound. Due to its paramagnetic nature, obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra has proven difficult, which limits the information that can be gleaned about its structure and dynamics in solution. rsc.org

Furthermore, while its use in catalysis is documented in patents, detailed mechanistic studies in the academic literature regarding its specific role and performance in catalytic cycles are not widely available. A deeper understanding of the catalytic mechanism would enable the design of more efficient and selective catalysts.

Emerging Theoretical and Experimental Approaches for Future Studies

Future research on Nickel(II) 1,1,1-trifluoropentane-2,4-dionate can benefit from a range of emerging theoretical and experimental techniques.

Theoretical Approaches: Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic structure of both the monomeric and oligomeric forms of Nickel(II) 1,1,1-trifluoropentane-2,4-dionate. Such calculations can provide insights into the stability of different potential structures and help interpret experimental spectroscopic data. DFT can also be used to model the reaction pathways in its catalytic applications, elucidating the mechanism of polymerization and identifying key intermediates.

Experimental Approaches: Advanced synchrotron-based techniques, such as powder X-ray diffraction and X-ray absorption spectroscopy (XAS), could be utilized to probe the local coordination environment and electronic structure of nickel in the compound, especially if single crystals are not readily obtainable.

To overcome the challenges of its paramagnetism in NMR studies, solid-state NMR techniques could be explored. Additionally, advanced mass spectrometry techniques can provide further information on its oligomeric nature and fragmentation patterns.

For its application in MOCVD, in-situ monitoring techniques, such as quartz crystal microbalance (QCM) and ellipsometry, can provide real-time data on film growth and precursor decomposition, leading to better control over the deposition process.

Potential for Interdisciplinary Research and Novel Applications

The properties of Nickel(II) 1,1,1-trifluoropentane-2,4-dionate position it at the intersection of several scientific disciplines, opening up avenues for interdisciplinary research and novel applications.

Materials Science and Engineering: Its role as an MOCVD precursor for nickel and potentially nickel oxide thin films is a prime area for interdisciplinary collaboration between chemists and materials scientists. rsc.org These films have applications in electronics, catalysis, and energy storage. The fluorinated nature of the ligand may influence the properties of the deposited materials, a subject worthy of further investigation.

Catalysis and Polymer Science: The use of Nickel(II) 1,1,1-trifluoropentane-2,4-dionate in olefin polymerization catalysis invites collaboration between organometallic chemists and polymer scientists to develop new generations of catalysts with tailored properties for producing advanced polymer materials. google.comgoogle.com

Nanotechnology: The thermal decomposition of Nickel(II) 1,1,1-trifluoropentane-2,4-dionate could be explored as a method for synthesizing nickel or nickel oxide nanoparticles. The size, shape, and properties of these nanoparticles could be controlled by varying the decomposition conditions, leading to applications in areas such as magnetic data storage, biomedical imaging, and catalysis.

Data Tables

Table 1: Physicochemical Properties and Applications of Nickel(II) 1,1,1-Trifluoropentane-2,4-dionate and its Adduct

| Compound/Property | Value/Application | Reference |

| Ni(tfac)2(TMEDA) | ||

| Melting Point | 81.3 °C | rsc.org |

| Application | MOCVD precursor for metallic Ni films | rsc.org |

| [Ni(tfac)2]3 (trimer) | ||

| Sublimation Temp. | 110°C / 10⁻¹ Torr | |

| Catalysis | ||

| Application | Component in α-olefin polymerization catalyst | google.comgoogle.com |

Q & A

Q. How can contradictions between X-ray crystallography and EPR data for Ni-TFPD radical intermediates be resolved?

- Methodological Answer :

- Crystallography : Captures static structures but may miss transient radicals. Use low-temperature (100 K) XRD to trap intermediates .

- EPR : Detects paramagnetic species (e.g., Ni(I)) but requires freeze-quenching at reaction milestones.

- Integration : Time-resolved crystallography (e.g., XFEL) combined with EPR kinetics reconciles discrepancies by mapping temporal evolution of species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.